

# Physicochemical properties of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole

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## Compound of Interest

**Compound Name:** 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole

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An In-Depth Technical Guide to **3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole**

## Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole**, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, spectroscopic signature, synthetic pathways, and characteristic reactivity. Furthermore, this guide will contextualize its application within drug discovery, highlighting the strategic importance of the pyrazole scaffold and the synthetic utility of the chloromethyl functional group. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research environment.

## Introduction: The Strategic Value of a Functionalized Pyrazole

Heterocyclic compounds form the backbone of a vast array of natural products and synthetic pharmaceuticals.<sup>[1]</sup> Within this chemical space, the pyrazole nucleus—a five-membered aromatic ring with two adjacent nitrogen atoms—is recognized as a "privileged scaffold".<sup>[1][2]</sup> Its derivatives are integral to numerous established drugs, demonstrating a wide spectrum of

pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

**3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole** represents a strategically functionalized version of this core structure. The molecule is designed for synthetic utility; the pyrazole core provides the desired pharmacophoric features, while the chloromethyl group at the 3-position serves as a highly reactive "handle." This electrophilic site allows for straightforward chemical modification, enabling chemists to readily incorporate the 1,5-dimethylpyrazole moiety into more complex molecular architectures. This guide serves as a technical resource for researchers aiming to leverage the unique properties of this versatile intermediate.

## Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application.

### Physicochemical Properties

The key identifying and physical properties of **3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>9</sub> ClN <sub>2</sub>	<a href="#">[5]</a>
Molecular Weight	144.60 g/mol	<a href="#">[6]</a>
CAS Number	180519-09-9	<a href="#">[1]</a> <a href="#">[7]</a>
Appearance	Solid	<a href="#">[6]</a>
Purity	Typically ≥97%	<a href="#">[6]</a> <a href="#">[8]</a>
Monoisotopic Mass	144.04543 Da	<a href="#">[5]</a>
XLogP (Predicted)	1.1	<a href="#">[5]</a>

### Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the compound.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of **3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole** in solution. The  $^1\text{H}$  NMR spectrum, typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ), provides unambiguous confirmation of the proton environments.<sup>[1]</sup>

- $^1\text{H}$  NMR Analysis: The spectrum is characterized by four distinct singlets, confirming the proposed structure and the absence of adjacent, non-equivalent protons for splitting.<sup>[1]</sup>
  - 6.04 ppm (s, 1H): This signal corresponds to the lone proton at the 4-position on the pyrazole ring (C4-H).<sup>[1]</sup> Its chemical shift is in the aromatic region, as expected for a proton on an electron-rich heterocyclic ring.
  - 4.53 ppm (s, 2H): These are the protons of the chloromethyl group ( $-\text{CH}_2\text{Cl}$ ). Their significant downfield shift is caused by the strong deshielding effect of the adjacent electronegative chlorine atom.<sup>[1]</sup>
  - 3.84 ppm (s, 3H): This singlet represents the methyl group attached to the nitrogen atom at the 1-position ( $\text{N-CH}_3$ ). The nitrogen atom deshields these protons.<sup>[1]</sup>
  - 2.22 ppm (s, 3H): This signal corresponds to the methyl group at the 5-position of the pyrazole ring (C- $\text{CH}_3$ ).<sup>[1]</sup>

Mass spectrometry is used to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can verify the exact mass. Predicted collision cross-section (CCS) values provide an additional layer of structural information.

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	145.05271
$[\text{M}+\text{Na}]^+$	167.03465
$[\text{M}+\text{K}]^+$	183.00859

Data sourced from PubChemLite.<sup>[5]</sup>

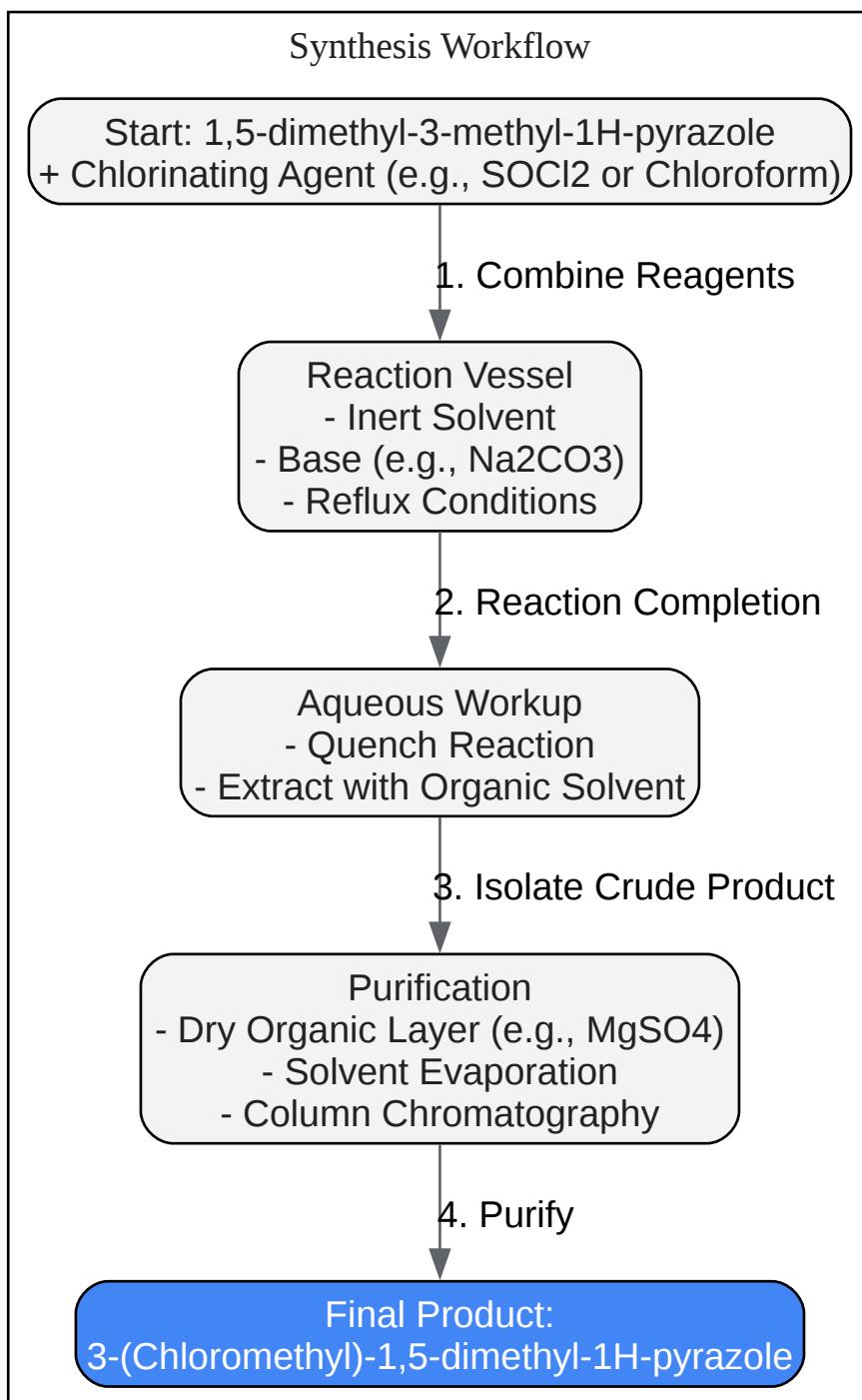
## Synthesis and Chemical Reactivity

The utility of **3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole** stems from its straightforward synthesis and predictable reactivity, making it a reliable synthetic intermediate.

## Synthetic Pathway

The compound can be obtained by the chloromethylation of a corresponding pyrazole precursor. One documented method involves the reaction of 3-methyl-1,5-dimethyl pyrazole with chloroform in the presence of a base like sodium carbonate, followed by purification.[\[7\]](#) The core transformation involves the introduction of the -CH<sub>2</sub>Cl group onto the pyrazole ring.

Below is a generalized workflow for a potential synthesis.



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*A generalized workflow for the synthesis of the title compound.*

## Core Reactivity: The Electrophilic Chloromethyl Group

The primary site of reactivity on **3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole** is the carbon atom of the chloromethyl group. The electronegative chlorine atom polarizes the C-Cl bond, making the carbon atom electrophilic and the chloride a good leaving group.

This structure makes the compound an excellent substrate for nucleophilic substitution ( $S_N2$ ) reactions. A wide variety of nucleophiles can displace the chloride ion, allowing for the covalent attachment of diverse functional groups and molecular scaffolds. This reactivity is the cornerstone of its utility as a building block.

#### *General mechanism of nucleophilic substitution.*

#### Common Nucleophilic Substitution Reactions:

- With Amines: Forms aminomethyl-pyrazole derivatives, crucial for linking to other bioactive molecules.
- With Thiols: Yields thioether linkages.
- With Alcohols/Phenols: Produces ether derivatives.
- With Cyanide: Allows for chain extension to form a nitrile, which can be further hydrolyzed to a carboxylic acid.

## Applications in Drug Discovery and Chemical Research

The pyrazole scaffold is a highly valued core in medicinal chemistry.<sup>[9][10]</sup> The specific substitution pattern of **3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole** makes it a powerful tool for drug development professionals.

- Scaffold Hopping and Library Synthesis: The predictable reactivity allows for its use in parallel synthesis to rapidly generate libraries of novel compounds. Researchers can react it with a diverse set of nucleophiles to explore the structure-activity relationship (SAR) around the pyrazole core.
- Lead Optimization: In a drug discovery program, once a pyrazole-containing "hit" is identified, this reagent can be used to synthesize analogs with improved potency, selectivity,

or pharmacokinetic properties (ADME). The chloromethyl group provides a reliable anchor point for modification.

- Fragment-Based Drug Discovery (FBDD): The 1,5-dimethylpyrazole moiety itself can be considered a molecular fragment. This reagent allows for the "growing" of that fragment by linking it to other chemical groups to improve binding affinity to a biological target.

The versatility of pyrazole derivatives has led to their incorporation into drugs for a multitude of diseases, and intermediates like **3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole** are critical for the continued exploration of this chemical class.[\[2\]](#)[\[3\]](#)

## Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols must be strictly followed. The information provided here is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before use.

## Hazard Identification

While specific data for this exact isomer can be limited, related chloromethylated pyrazoles are classified with the following hazards:

- Causes skin irritation.[\[11\]](#)
- Causes serious eye damage/irritation.[\[11\]](#)[\[12\]](#)
- May cause respiratory irritation.[\[11\]](#)
- May be harmful if swallowed.[\[12\]](#)[\[13\]](#)

## Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[\[13\]](#)[\[14\]](#)
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[\[14\]](#)[\[15\]](#)

- Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[14][15] Avoid formation of dust. Wash hands thoroughly after handling.[14]

## First Aid Measures

- Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][14]
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[11][14]
- Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[14]
- Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[12]

## Storage

- Keep container tightly closed in a dry and well-ventilated place.[13]
- Recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[14]

## Conclusion

**3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole** is a high-value synthetic intermediate whose utility is derived from the combination of a biologically relevant pyrazole scaffold and a strategically placed, reactive chloromethyl group. Its well-defined physicochemical and spectroscopic properties, coupled with its predictable reactivity in nucleophilic substitution reactions, make it an indispensable tool for medicinal chemists and researchers in drug discovery. By enabling the efficient construction of complex molecules, it facilitates the exploration of new chemical space and the optimization of lead compounds, thereby playing a crucial role in the development of next-generation therapeutics.

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